4-Methoxy-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride
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Overview
Description
4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a pyridine ring substituted with a methoxy group and a piperidine ring, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine or its derivatives in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Ion Channels: Affecting the function of ion channels, leading to changes in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5-(piperidin-4-yl)pyridine
- 2-Methoxy-5-(piperidin-4-yl)pyridine
- 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine
Uniqueness
4-Methoxy-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and piperidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-5-piperidin-4-ylpyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-10-6-11(12)14-7-9(10)8-2-4-13-5-3-8;;/h6-8,13H,2-5H2,1H3,(H2,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMLRZRDCFLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C2CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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